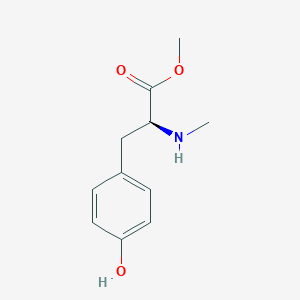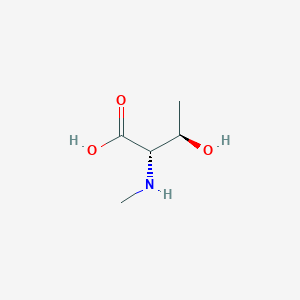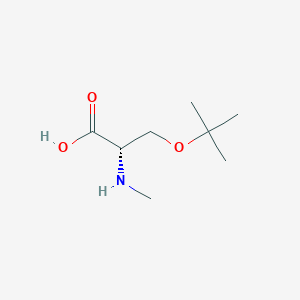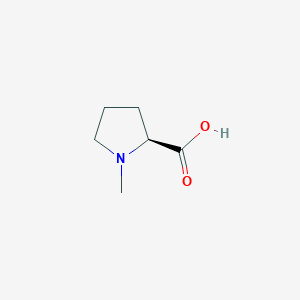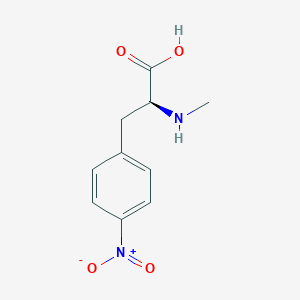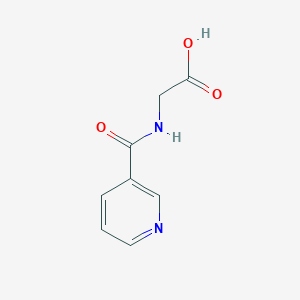
Nicotinsäure
Übersicht
Beschreibung
Nicotinuric acid, also known as nicotinylglycine, is an organic compound that serves as a major catabolic product of nicotinic acid (vitamin B3). It is an acyl glycine and is produced through the conjugation of nicotinic acid with glycine. This compound is significant in the biotransformation of nicotinic acid in the liver and is often used as an index for assessing this process .
Wissenschaftliche Forschungsanwendungen
Nicotinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzstandard bei der Analyse von this compound und ihren Metaboliten verwendet.
Industrie: Wird bei der Herstellung verschiedener Arzneimittel und als Standard in der analytischen Chemie verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Rolle im Stoffwechsel von this compound aus. Es entsteht durch die Konjugation von this compound mit Glycin, ein Prozess, der Coenzym A beinhaltet. Diese Verbindung ist an verschiedenen Stoffwechselwegen beteiligt, darunter der Abbau von Nicotinamid-Adenin-Dinukleotid (NAD). Es hat auch potenzielle antilipolytische, vasodilatierende und neuroprotektive Funktionen .
Ähnliche Verbindungen:
This compound: Der Vorläufer von this compound, der an ähnlichen Stoffwechselwegen beteiligt ist.
Nicotinamid: Ein weiteres Derivat von this compound, das an der Bildung von NAD und NADP beteiligt ist.
Nicotinamid-Ribosid: Ein Vorläufer von NAD mit ähnlichen biologischen Funktionen.
Einzigartigkeit: this compound ist einzigartig in seiner Rolle als Hauptkatabolit von this compound und seine Verwendung als Index für die Beurteilung der Biotransformation von this compound in der Leber. Seine spezifischen Stoffwechselwege und potenziellen therapeutischen Wirkungen unterscheiden es von anderen ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
Nicotinuric acid is a major metabolite of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of nicotinic acid are adipocytes, where it regulates the formation and release of adipokines .
Mode of Action
Nicotinic acid acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids . Nicotinuric acid is produced through the action of glycine N-acyltransferase .
Biochemical Pathways
Nicotinic acid is metabolized via two pathways. In the first pathway, it is conjugated with glycine to form nicotinuric acid . The second pathway involves a number of oxidation-reduction reactions that produce nicotinamide and ultimately pyrimidine metabolites .
Pharmacokinetics
The pharmacokinetics of nicotinuric acid appear to be linear, at least up to a dose of 15 mg/kg . With increasing doses of nicotinic acid, the ratio for nicotinuric acid to unchanged drug excreted in urine decreases markedly, while the renal clearance of nicotinic acid remains constant . The mean plasma terminal half-life for nicotinuric acid is 1.3 hours .
Action Environment
The action of nicotinuric acid can be influenced by various environmental factors. For instance, the presence of other drugs, such as omeprazole, may interact with nicotinuric acid, potentially affecting its metabolism . Furthermore, the efficacy and stability of nicotinuric acid may be affected by factors such as the individual’s overall health status, diet, and lifestyle.
Biochemische Analyse
Biochemical Properties
Nicotinuric acid plays a significant role in biochemical reactions, particularly in the metabolism of nicotinic acid. It is produced through the conjugation of nicotinic acid with glycine, a reaction catalyzed by the enzyme glycine-N-acyltransferase. Nicotinuric acid interacts with various biomolecules, including enzymes and proteins involved in nicotinic acid metabolism. For instance, it is a product of the enzymatic activity of nicotinamidase and nicotinate N-methyltransferase. These interactions are crucial for the regulation of nicotinic acid levels in the body and the maintenance of metabolic homeostasis .
Cellular Effects
Nicotinuric acid influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, nicotinuric acid has been linked to the regulation of lipid metabolism and glucose homeostasis. It can modulate the expression of genes involved in these pathways, thereby influencing cellular functions such as lipid synthesis, fatty acid oxidation, and glucose uptake. Additionally, nicotinuric acid has been associated with anti-inflammatory effects, which can impact cell signaling pathways related to inflammation and immune response .
Molecular Mechanism
The molecular mechanism of nicotinuric acid involves its interactions with various biomolecules. It binds to specific receptors and enzymes, modulating their activity. For example, nicotinuric acid can inhibit the activity of certain enzymes involved in lipid metabolism, leading to changes in lipid levels and composition. It can also activate signaling pathways that regulate gene expression, resulting in alterations in cellular functions. These molecular interactions are essential for the physiological effects of nicotinuric acid and its role in maintaining metabolic balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nicotinuric acid can change over time. Studies have shown that nicotinuric acid is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term exposure to nicotinuric acid has been observed to have sustained effects on cellular functions, including the regulation of lipid and glucose metabolism. These effects are consistent with its role in metabolic homeostasis and its potential as a biomarker for metabolic syndrome .
Dosage Effects in Animal Models
The effects of nicotinuric acid vary with different dosages in animal models. At low doses, nicotinuric acid has been shown to have beneficial effects on lipid and glucose metabolism, improving metabolic parameters such as lipid levels and insulin sensitivity. At high doses, nicotinuric acid can have toxic effects, including liver damage and alterations in metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications of nicotinuric acid .
Metabolic Pathways
Nicotinuric acid is involved in several metabolic pathways, including the metabolism of nicotinic acid and nicotinamide. It is produced through the conjugation of nicotinic acid with glycine, a reaction catalyzed by glycine-N-acyltransferase. Nicotinuric acid can also be further metabolized to other compounds, such as trigonelline and 3-succinoylpyridine, through the action of enzymes like nicotinamidase and nicotinate N-methyltransferase. These metabolic pathways are essential for the regulation of nicotinic acid levels and the maintenance of metabolic homeostasis .
Transport and Distribution
Nicotinuric acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and adipose tissue. The localization and accumulation of nicotinuric acid in these tissues are crucial for its physiological effects and its role in metabolic regulation .
Subcellular Localization
The subcellular localization of nicotinuric acid is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in nicotinic acid metabolism. Nicotinuric acid can also be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. These subcellular localizations are critical for the regulation of nicotinic acid levels and the maintenance of metabolic homeostasis .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Nicotinsäure kann durch Konjugation von this compound mit Glycin synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung von Coenzym A (CoA) zur Bildung von Nicotinyl-CoA, das dann mit Glycin reagiert, um this compound zu produzieren . Die Reaktionsbedingungen umfassen im Allgemeinen ein wässriges Medium und einen geeigneten Katalysator, um den Konjugationsprozess zu erleichtern.
Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese von this compound, gefolgt von ihrer Konjugation mit Glycin. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Hochleistungsflüssigchromatographie (HPLC) wird oft zur Überwachung der Reaktion und zur Sicherstellung der Qualität der produzierten this compound eingesetzt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nicotinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können am Pyridinring oder an der Carboxylgruppe auftreten.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Nicotinsäurederivaten führen, während Substitutionsreaktionen verschiedene substituierte Nicotinsäureverbindungen erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Nicotinic Acid: The precursor of nicotinuric acid, involved in similar metabolic pathways.
Nicotinamide: Another derivative of nicotinic acid, involved in the formation of NAD and NADP.
Nicotinamide Riboside: A precursor of NAD, with similar biological functions.
Uniqueness: Nicotinuric acid is unique in its role as a major catabolic product of nicotinic acid and its use as an index for assessing the biotransformation of nicotinic acid in the liver. Its specific metabolic pathways and potential therapeutic effects distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
2-(pyridine-3-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSGKPYXQINNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207022 | |
| Record name | Nicotinuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nicotinuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
583-08-4 | |
| Record name | Nicotinuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinuric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(pyridin-3-ylcarbonyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77V5315PIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nicotinuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is nicotinuric acid and how is it formed?
A1: Nicotinuric acid is a glycine conjugate of nicotinic acid, formed through a detoxification pathway in the liver. After nicotinic acid is administered, it is metabolized in the liver, and conjugation with glycine leads to the formation of nicotinuric acid. []
Q2: How does the rate of nicotinic acid administration impact nicotinuric acid levels?
A2: A higher rate of nicotinic acid administration leads to increased Cmax and AUC0-t for both nicotinic acid and nicotinuric acid in plasma. This suggests that the metabolic pathway may be saturable at higher doses. []
Q3: Is there a difference in the metabolic fate of excess nicotinic acid compared to nicotinamide?
A3: Yes, when large doses of nicotinic acid are administered to rats, nicotinuric acid becomes the major urinary metabolite. Conversely, when rats receive large doses of nicotinamide, N1-methylnicotinamide is the primary metabolite. Interestingly, co-administration of large doses of both compounds doesn't seem to interfere with their respective metabolic pathways, suggesting independent metabolism. []
Q4: Does the formulation of nicotinic acid impact its bioavailability and the formation of nicotinuric acid?
A4: Yes, sustained-release formulations of nicotinic acid show lower bioavailability compared to immediate-release forms. Consequently, the ratio of nicotinuric acid to nicotinic acid is higher in both serum and urine when slow-release formulations are used. This difference arises from the sustained release mechanism, leading to prolonged hepatic exposure and increased metabolism to nicotinuric acid. [, ]
Q5: How do nicotinic acid and nicotinamide differ in their metabolism within different rodent species?
A5: While nicotinuric acid is a major metabolite of nicotinic acid in rats, it's not detected in the urine of mice, guinea pigs, or hamsters even after administration of nicotinic acid. Interestingly, when guinea pigs and hamsters are challenged with pharmacological doses of nicotinamide, they excrete significant amounts of nicotinuric acid, highlighting interspecies differences in niacin metabolism. []
Q6: What analytical methods are commonly employed to measure nicotinuric acid levels?
A6: Several methods have been developed for the quantification of nicotinuric acid, primarily using high-performance liquid chromatography (HPLC) coupled with various detection techniques:
- Reversed-phase HPLC with UV detection: This method offers simultaneous determination of nicotinic acid and nicotinuric acid in plasma and urine. [, , , , ]
- HPLC coupled with tandem mass spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for measuring nicotinic acid and its metabolites, including nicotinuric acid, in various biological matrices. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): While less common for nicotinuric acid specifically, this method has been utilized to study metabolic profiles in septic rats, revealing changes in nicotinuric acid levels among other metabolites. []
Q7: What considerations are important for the analytical method validation of nicotinuric acid assays?
A7: Method validation is crucial to ensure the accuracy, precision, and reliability of nicotinuric acid measurements. Key parameters include:
- Linearity: Demonstrating a linear relationship between the analyte concentration and detector response over the desired concentration range. [, ]
- Accuracy and Precision: Evaluating the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision) within and between assays. [, ]
- Sensitivity: Determining the lowest concentration of nicotinuric acid that can be reliably quantified (limit of quantification). [, ]
- Specificity: Ensuring that the method can differentiate nicotinuric acid from other components in the sample matrix. [, ]
- Recovery: Assessing the efficiency of extracting nicotinuric acid from the biological matrix. [, ]
- Stability: Determining the stability of nicotinuric acid in the biological matrix under various storage conditions. []
Q8: What is the molecular formula and weight of nicotinuric acid?
A8: Nicotinuric acid has the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol. []
Q9: Are there simple synthetic routes for producing nicotinuric acid for research purposes?
A9: Yes, nicotinuric acid can be synthesized from readily available starting materials like nicotinic acid or nicotinamide. One method involves converting nicotinic acid to its acid chloride, followed by reaction with glycine. Another approach utilizes nicotinamide, converting it to the corresponding acid azide, which then reacts with glycine to yield nicotinuric acid. [, ]
Q10: Does nicotinuric acid itself have any known biological activity?
A10: While nicotinuric acid is primarily recognized as a detoxification product of nicotinic acid, some studies suggest potential biological roles:
- Canine Blacktongue: Early research indicated potential anti-blacktongue activity, though later findings disputed this claim. []
- Cholesterol Absorption: Cholesterol trimethyl-acetate, nicotinuric acid and pyridine-3-acetic acid had no effect on cholesterol absorption or lymph cholesterol levels. []
- Bladder Cancer Biomarker: Research suggests a potential role for nicotinuric acid as a biomarker for bladder cancer. []
Q11: How does nicotinic acid impact hepatic cholesterol synthesis?
A11: Studies in rabbits revealed that high doses of nicotinic acid, leading to increased nicotinuric acid formation, can inhibit hepatic cholesterol synthesis. This effect is thought to be linked to competition for CoA, a crucial cofactor in both lipid synthesis and nicotinuric acid formation. []
Q12: Can dietary supplementation with nicotinic acid influence NAD+ precursor levels in mares?
A12: Yes, oral administration of nicotinic acid to mares has been shown to significantly elevate the concentration of nicotinamide mononucleotide (NMN), a key NAD+ precursor, in their follicular fluid. This finding suggests a potential benefit of nicotinic acid supplementation for improving oocyte quality and potentially reducing early embryonic loss in mares. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


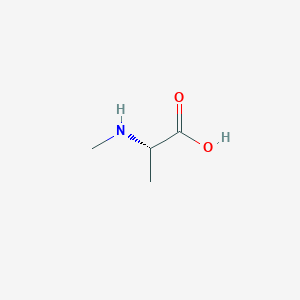
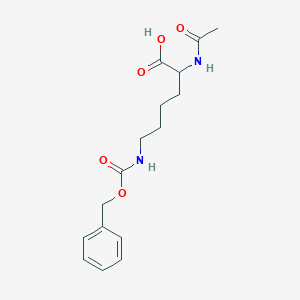

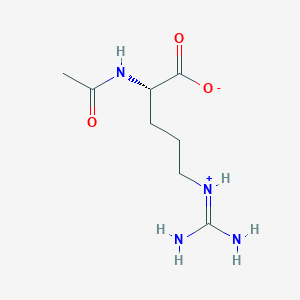
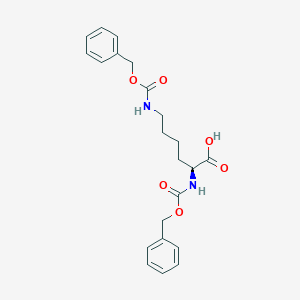

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
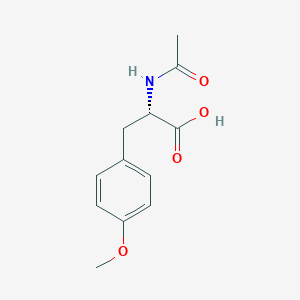
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
